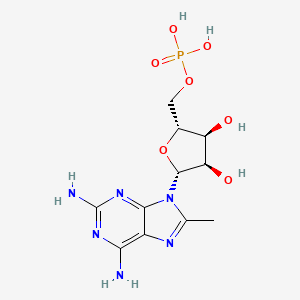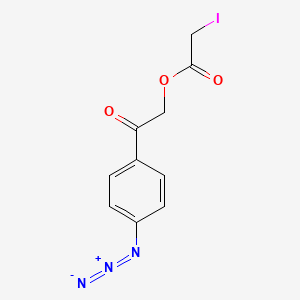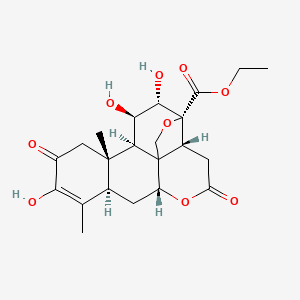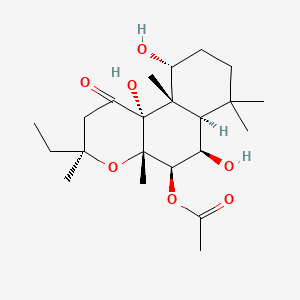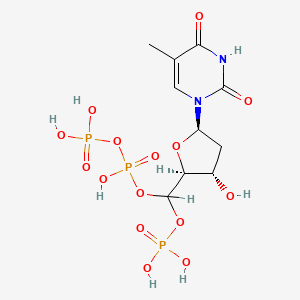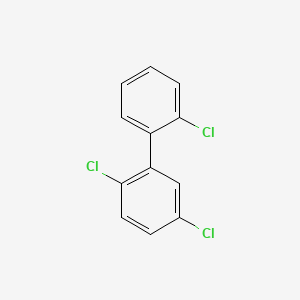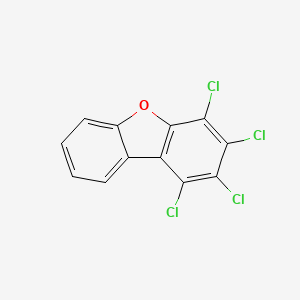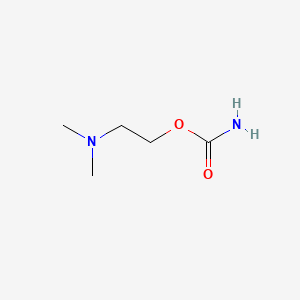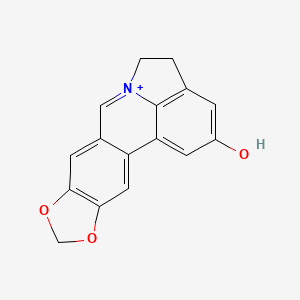
ウンゲレミン
概要
説明
Ungeremine is a betaine-type alkaloid isolated from plants such as Nerine bowdenii and Pancratium maritimum . It is of significant pharmacological interest due to its potential as an acetylcholinesterase inhibitor, making it relevant in the context of Alzheimer’s disease . Additionally, ungeremine has been investigated for its bactericidal properties .
科学的研究の応用
Ungeremine has diverse applications in scientific research:
Chemistry: It is used as a model compound for studying alkaloid synthesis and reactions.
Biology: Ungeremine’s role as an acetylcholinesterase inhibitor makes it valuable in neurobiological studies.
Industry: Ungeremine is explored for use in biopolymer formulations for controlled release applications.
作用機序
Mode of Action
Ungeremine acts as a topoisomerase poison , inducing double-strand breaks in DNA by stabilizing the linkage between topoisomerase IIβ and DNA . It interferes with the enzymatic activity of human topoisomerases, impairing the activity of both human and bacterial topoisomerases . Remarkably, ungeremine was found to largely increment the DNA cleavage promoted by bacterial topoisomerase IA .
Biochemical Pathways
The primary biochemical pathway affected by ungeremine is the DNA replication process . By targeting topoisomerases, ungeremine interferes with the normal unwinding and rewinding of DNA strands, which is crucial for DNA replication and transcription . This disruption can lead to the inhibition of cell growth and division, particularly in cancer cells .
Pharmacokinetics
These formulations, which form ionic complexes with ungeremine, have been shown to improve its circulation characteristics and bioavailability . .
Result of Action
The molecular and cellular effects of ungeremine’s action primarily involve the induction of cell death in targeted cells. By causing double-strand breaks in DNA, ungeremine can lead to apoptosis, or programmed cell death . This makes ungeremine a potential candidate for anticancer and antibacterial therapies .
生化学分析
Biochemical Properties
Ungeremine plays a crucial role in biochemical reactions by interacting with several enzymes and proteins. Notably, it acts as an inhibitor of acetylcholinesterase, with an IC50 value of 0.35 µM . Additionally, Ungeremine functions as a topoisomerase poison, inducing double-strand breaks in DNA by stabilizing the linkage between topoisomerase IIβ and DNA . It also inhibits the relaxation of supercoiled DNA by human topoisomerase I and IIα, as well as Escherichia coli topoisomerase I and IV .
Cellular Effects
Ungeremine exerts significant effects on various cell types and cellular processes. It inhibits the growth of multiple cancer cell lines, including HL-60, MOLT-4, K562, U937, and LXFL 529L cells, with IC50 values ranging from 0.7 to 2.5 µM . Ungeremine influences cell function by inducing apoptosis, ferroptosis, necroptosis, and autophagy in CCRF-CEM leukemia cells . Furthermore, it affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its cytotoxic effects .
Molecular Mechanism
The molecular mechanism of Ungeremine involves its interaction with topoisomerases and acetylcholinesterase. By stabilizing the linkage between topoisomerase IIβ and DNA, Ungeremine induces double-strand breaks, leading to DNA damage and cell death . It also inhibits the relaxation of supercoiled DNA by topoisomerases, further contributing to its cytotoxic effects . Additionally, Ungeremine inhibits acetylcholinesterase, affecting neurotransmission and potentially leading to neurotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ungeremine change over time. The compound exhibits stability under standard storage conditions, with a shelf life of up to four years . Over time, Ungeremine’s cytotoxic effects on cancer cells remain consistent, although long-term studies are needed to fully understand its degradation and long-term impact on cellular function .
Dosage Effects in Animal Models
The effects of Ungeremine vary with different dosages in animal models. At lower doses, Ungeremine effectively reduces tumor growth in a GXF251L mouse xenograft model . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage .
Metabolic Pathways
Ungeremine is involved in several metabolic pathways, interacting with enzymes such as acetylcholinesterase and topoisomerases . These interactions affect metabolic flux and metabolite levels, contributing to its diverse biological activities .
Transport and Distribution
Within cells and tissues, Ungeremine is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
Ungeremine’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization plays a crucial role in its activity and function, contributing to its cytotoxic effects on cancer cells .
準備方法
Synthetic Routes and Reaction Conditions: Ungeremine can be synthesized through various methods. One approach involves the extraction from plant sources followed by purification using preparative high-performance liquid chromatography (HPLC) . Another method includes the formulation of ungeremine in polylactic acid and polyethylene glycol nanofibers, which allows for controlled release .
Industrial Production Methods: Industrial production of ungeremine typically involves large-scale extraction from plant sources, followed by purification processes such as centrifugal partition chromatography (CPC) and HPLC . The use of biopolymers for encapsulation and controlled release is also explored in industrial settings .
化学反応の分析
Types of Reactions: Ungeremine undergoes various chemical reactions, including:
Oxidation: Ungeremine can be oxidized using reagents like selenium dioxide.
Reduction: Specific reduction reactions have not been extensively documented.
Substitution: Substitution reactions involving ungeremine are less common but possible under specific conditions.
Common Reagents and Conditions:
Major Products Formed:
類似化合物との比較
Lycobetaine: Another phenanthridine alkaloid with similar acetylcholinesterase inhibitory properties.
Galanthamine: A well-known acetylcholinesterase inhibitor used in Alzheimer’s disease treatment.
Lycorine: Shares structural similarities with ungeremine and exhibits similar biological activities.
Uniqueness of Ungeremine: Ungeremine is unique due to its dual role as an acetylcholinesterase inhibitor and a topoisomerase poison .
特性
IUPAC Name |
5,7-dioxa-12-azoniapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-1(18),2,4(8),9,11,15(19),16-heptaen-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-11-3-9-1-2-17-7-10-4-14-15(20-8-19-14)6-12(10)13(5-11)16(9)17/h3-7H,1-2,8H2/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQOXFIPAAMFAU-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2=CC3=CC4=C(C=C3C5=CC(=CC1=C52)O)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12NO3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61221-41-8 (acetate salt) | |
| Record name | Ungeremine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002121122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50175439 | |
| Record name | Ungeremine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121-12-2 | |
| Record name | Ungeremine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ungeremine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002121122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ungeremine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ungeremine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EVC5B2RPS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


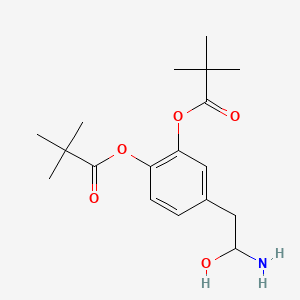
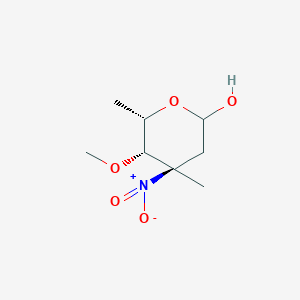

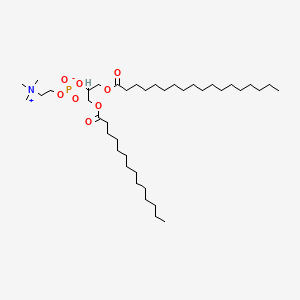
![2-[2-(1H-Indol-3-yl)ethyl]-3-(3-isopropyloxyphenyl)quinazolin-4(3H)-one](/img/structure/B1201110.png)
